Chemical structure and physical properties of tert-Butyl 2-bromo-3-methyl-1H-indole-1-carboxylate
Chemical structure and physical properties of tert-Butyl 2-bromo-3-methyl-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-bromo-3-methyl-1H-indole-1-carboxylate, a halogenated and N-protected indole derivative, is a valuable building block in synthetic organic and medicinal chemistry. The indole scaffold is a privileged structure found in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[1][2] The presence of a bromine atom at the C2 position and a methyl group at the C3 position, combined with the sterically bulky tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, offers a unique combination of stability and reactivity for the strategic construction of complex molecular architectures.
This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and spectroscopic characterization of tert-butyl 2-bromo-3-methyl-1H-indole-1-carboxylate. Furthermore, it delves into its anticipated reactivity and its potential applications as a key intermediate in drug discovery and development, drawing on established principles of indole chemistry.
Chemical Structure and Nomenclature
The chemical structure of tert-butyl 2-bromo-3-methyl-1H-indole-1-carboxylate is defined by a central indole ring system. A bromine atom is substituted at the 2-position, and a methyl group is at the 3-position. The indole nitrogen is protected with a tert-butoxycarbonyl (Boc) group. This protecting group enhances the stability of the indole ring to certain reagents and modifies its electronic properties, which can influence the regioselectivity of subsequent reactions.
Systematic (IUPAC) Name: tert-butyl 2-bromo-3-methyl-1H-indole-1-carboxylate
Common Synonyms: N-Boc-2-bromo-3-methylindole, 1-(tert-Butyloxycarbonyl)-2-bromo-3-methylindole, 2-Bromo-3-methyl-indole-1-carboxylic acid tert-butyl ester[3]
Chemical Identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 196713-98-1[3] |
| Molecular Formula | C₁₄H₁₆BrNO₂ |
| Molecular Weight | 310.19 g/mol |
| SMILES | CC1=C(Br)N(C(=O)OC(C)(C)C)C2=CC=CC=C12 |
| InChI | InChI=1S/C14H16BrNO2/c1-9-10-7-5-6-8-11(10)16(12(9)15)13(17)18-14(2,3)4/h5-8H,1-4H3 |
Caption: Chemical structure of tert-Butyl 2-bromo-3-methyl-1H-indole-1-carboxylate.
Physical Properties
The physical properties of tert-butyl 2-bromo-3-methyl-1H-indole-1-carboxylate are summarized in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive, peer-reviewed data is limited.
| Property | Value | Source |
| Appearance | Solid | [3] |
| Melting Point | 160-170 °C | [3] |
| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. | Inferred from general properties of similar compounds. |
| Storage | 2-8°C, under an inert atmosphere. | [3] |
Synthesis
Caption: Proposed synthetic workflow for tert-Butyl 2-bromo-3-methyl-1H-indole-1-carboxylate.
Step 1: N-Boc Protection of 3-Methylindole
The first step involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. This is a standard procedure that increases the stability of the indole ring towards electrophilic attack and enhances its solubility in organic solvents. The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) is a common and effective method for this transformation.
Protocol:
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To a solution of 3-methylindole (1.0 equiv.) in anhydrous tetrahydrofuran (THF) is added 4-dimethylaminopyridine (DMAP, 0.1 equiv.).
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Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) is added portion-wise to the stirred solution at room temperature.
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The reaction mixture is stirred at room temperature for 12-16 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
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The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield tert-butyl 3-methyl-1H-indole-1-carboxylate, which can often be used in the next step without further purification.
Step 2: Regioselective Bromination
The second step is the regioselective bromination of the N-Boc protected 3-methylindole at the C2 position. The N-Boc group deactivates the indole ring towards electrophilic substitution on the benzene ring, thereby favoring substitution on the electron-rich pyrrole ring. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this purpose. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄).[4]
Protocol:
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To a solution of tert-butyl 3-methyl-1H-indole-1-carboxylate (1.0 equiv.) in carbon tetrachloride (CCl₄) is added N-bromosuccinimide (NBS, 1.1 equiv.).
-
The reaction mixture is stirred at room temperature for 2-4 hours, with monitoring by TLC.
-
Upon consumption of the starting material, the reaction mixture is filtered to remove the succinimide byproduct.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure tert-butyl 2-bromo-3-methyl-1H-indole-1-carboxylate.
Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, the methyl group at C3, and the tert-butyl group of the Boc protecting group.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 7.5-7.8 | m | Aromatic protons (H4, H7) |
| ~ 7.1-7.3 | m | Aromatic protons (H5, H6) |
| ~ 2.3 | s | -CH₃ (at C3) |
| ~ 1.7 | s | -C(CH₃)₃ (Boc group) |
Predictions are based on typical chemical shifts for N-Boc protected 2-bromo-3-methylindoles in CDCl₃.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display distinct signals for the indole ring carbons, the methyl carbon, and the carbons of the Boc group.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 149 | C=O (Boc) |
| ~ 136 | C7a |
| ~ 129 | C3a |
| ~ 124 | C5 |
| ~ 123 | C6 |
| ~ 120 | C4 |
| ~ 115 | C7 |
| ~ 110 | C2-Br |
| ~ 108 | C3 |
| ~ 84 | -C (CH₃)₃ (Boc) |
| ~ 28 | -C(C H₃)₃ (Boc) |
| ~ 10 | -C H₃ (at C3) |
Predictions are based on typical chemical shifts for N-Boc protected 2-bromo-3-methylindoles.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show a strong absorption band for the carbonyl group of the Boc protector and characteristic bands for the aromatic C-H and C=C stretching vibrations.
| Wavenumber (cm⁻¹) | Assignment |
| ~ 2980-2930 | C-H stretching (aliphatic) |
| ~ 1730 | C=O stretching (Boc carbonyl) |
| ~ 1450, 1370 | C-H bending (methyl and tert-butyl) |
| ~ 1250, 1150 | C-O stretching (ester) |
| ~ 750 | C-H out-of-plane bending (aromatic) |
Mass Spectrometry (Predicted)
The mass spectrum (Electron Ionization, EI) is expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group and the entire Boc group.
| m/z | Fragment |
| 310/312 | [M]⁺ (isotopic pattern for Br) |
| 254/256 | [M - C₄H₈]⁺ |
| 210/212 | [M - C₅H₈O₂]⁺ |
| 57 | [C₄H₉]⁺ |
Reactivity and Synthetic Applications
tert-Butyl 2-bromo-3-methyl-1H-indole-1-carboxylate is a versatile intermediate for further functionalization, primarily through cross-coupling reactions at the C2 position. The bromine atom serves as an excellent leaving group in various palladium-catalyzed reactions.[5]
Cross-Coupling Reactions
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Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl and heteroaryl substituents at the C2 position. This is a powerful method for constructing biaryl linkages.
-
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes provides a direct route to 2-alkynylindoles, which are valuable precursors for the synthesis of more complex heterocyclic systems.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with various amines, leading to the synthesis of 2-aminoindole derivatives.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes can be used to introduce vinyl groups at the C2 position.
The N-Boc group is generally stable under these cross-coupling conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the free NH-indole.
Role in Drug Development
The functionalized indole core is a cornerstone of many therapeutic agents. The ability to introduce diverse substituents at the C2 position of the indole ring using tert-butyl 2-bromo-3-methyl-1H-indole-1-carboxylate as a starting material makes it a highly valuable tool in medicinal chemistry for the following reasons:
-
Scaffold for Library Synthesis: It serves as a versatile scaffold for the parallel synthesis of large libraries of indole derivatives for high-throughput screening.
-
Structure-Activity Relationship (SAR) Studies: The ease of functionalization allows for systematic modifications of the C2 substituent to probe the structure-activity relationships of a lead compound.
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Synthesis of Complex Natural Products and Analogs: The 2-bromo-3-methylindole motif is a key structural element in some natural products, and this compound provides a convenient starting point for their total synthesis or the preparation of simplified, more drug-like analogs.
Conclusion
tert-Butyl 2-bromo-3-methyl-1H-indole-1-carboxylate is a strategically important synthetic intermediate that provides access to a wide array of functionalized indole derivatives. While detailed, peer-reviewed characterization data for this specific compound is limited, its synthesis and reactivity can be reliably predicted based on established chemical principles. Its utility in palladium-catalyzed cross-coupling reactions makes it a powerful tool for the construction of novel molecular entities with potential applications in drug discovery and materials science.
References
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